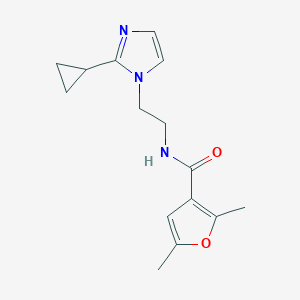

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure features a 2-cyclopropyl-substituted imidazole ring linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide group.

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-10-9-13(11(2)20-10)15(19)17-6-8-18-7-5-16-14(18)12-3-4-12/h5,7,9,12H,3-4,6,8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGCPVUYRQNNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural features:

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 278.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate the activity of specific enzymes or receptors, leading to physiological effects. The precise pathways and targets are still under investigation, but initial studies suggest involvement in:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Binding : Potential binding to receptors involved in neurotransmission and inflammation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary research has shown that this compound may possess anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 25 |

These findings indicate potential for further exploration in cancer therapeutics.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

-

Study on Antimicrobial Activity :

- Conducted by ResearchGate, this study highlighted the compound's effectiveness against resistant bacterial strains.

- Evaluation of Anticancer Effects :

- Mechanistic Studies :

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Imidazole-Based Derivatives ()

Compounds in Figure 1 of , such as ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl) acetate, share the imidazole core but differ in substituents. Key comparisons:

- Substituent Effects: The target compound’s 2-cyclopropyl group contrasts with phenyl or halogenated aryl groups in .

- Functional Groups : The carboxamide group in the target compound replaces the ester functionality in analogs. Carboxamides generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity than esters, which could improve target engagement .

H-Series Inhibitors ()

H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) and related H-series inhibitors feature sulfonamide and isoquinoline groups. Comparisons include:

- Heterocyclic Diversity: The target compound’s imidazole-furan system differs from H-series isoquinolines. Imidazole’s aromaticity and hydrogen-bonding capacity may favor interactions with polar residues, while isoquinolines prioritize planar stacking interactions .

- Linker Flexibility: Both compounds employ ethyl linkers, but the target compound’s cyclopropyl-imidazole may restrict conformational mobility compared to H-89’s flexible cinnamylamino group .

TAS-103 ()

The absence of a planar aromatic system in the target compound may reduce DNA intercalation propensity, suggesting a different mechanism of action .

Structural and Functional Differences

Discussion of Research Findings

- Substituent Impact : ’s imidazole derivatives demonstrate that electron-withdrawing substituents (e.g., halogenated phenyl) enhance in vitro activity, whereas cyclopropyl’s electron-donating nature in the target compound may alter electronic profiles and binding kinetics .

- Carboxamide vs. Sulfonamide : Sulfonamides in exhibit strong kinase inhibition, but carboxamides (as in the target compound) are less prone to hydrolysis, suggesting improved oral bioavailability .

- Metabolic Stability : The dimethylfuran group in the target compound may resist oxidative metabolism compared to ester-containing analogs in , aligning with trends in furan-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.